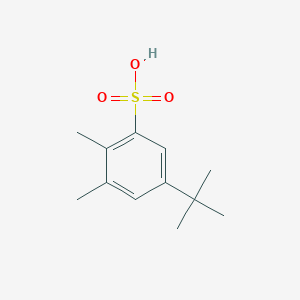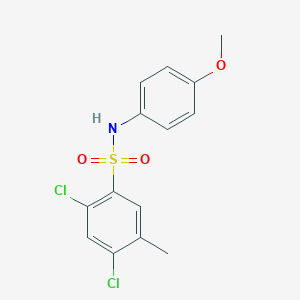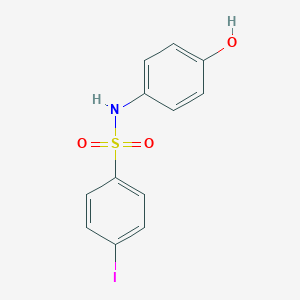![molecular formula C21H18N2O5S3 B280728 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as “Bis-ANS” and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Bis-ANS involves its binding to hydrophobic regions of proteins, leading to the formation of aggregates. This process is dependent on the concentration of the compound and the nature of the protein being studied. The binding of Bis-ANS to proteins has been shown to induce conformational changes, leading to the exposure of hydrophobic regions that were previously buried within the protein structure.
Biochemical and Physiological Effects:
Bis-ANS has been shown to have various biochemical and physiological effects, including its ability to induce protein aggregation, alter protein conformation, and modulate protein-protein interactions. These effects have been utilized in various studies to investigate the structure and function of proteins in different biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bis-ANS in lab experiments include its ability to selectively bind to hydrophobic regions of proteins, its ease of use, and its compatibility with various experimental techniques. However, one limitation of using Bis-ANS is its potential to induce non-specific protein aggregation, leading to false positives in experimental results.
Direcciones Futuras
There are several future directions for the use of Bis-ANS in scientific research. One potential application is in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's. Bis-ANS has been shown to bind to amyloid aggregates, which are a hallmark of these diseases. Another potential application is in the development of new drugs that target hydrophobic regions of proteins. Bis-ANS could be used as a starting point for the development of such drugs.
Conclusion:
In conclusion, Bis-ANS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to bind to hydrophobic regions of proteins has been utilized in various studies to investigate protein-protein interactions, protein folding, and misfolding. Further research in this area could lead to new insights into the structure and function of proteins, as well as the development of new drugs for the treatment of protein misfolding diseases.
Métodos De Síntesis
The synthesis of Bis-ANS involves the reaction of 4-hydroxyphenyl-2,5-dimethoxybenzenesulfonyl chloride with 3-mercaptobenzothiazole in the presence of a base. This reaction yields the desired compound, which can be purified through various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Bis-ANS has been widely used in scientific research for its ability to bind to hydrophobic regions of proteins, leading to the formation of aggregates. This property has been utilized in various studies to investigate protein-protein interactions, protein folding, and misfolding.
Propiedades
Fórmula molecular |
C21H18N2O5S3 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C21H18N2O5S3/c1-27-14-8-10-17(28-2)20(12-14)31(25,26)23-13-7-9-16(24)19(11-13)30-21-22-15-5-3-4-6-18(15)29-21/h3-12,23-24H,1-2H3 |
Clave InChI |
CXULTUJYCXFFAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
SMILES canónico |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)


![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)

![4-{[(2,5-Dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280665.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![4-{[(3-Carboxyphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B280668.png)
